GLUFOSINATE-N-ACETYL

描述

N-acetylphosphinothricin is a chemical compound known for its role in herbicide resistance. It is derived from phosphinothricin, a nonselective herbicide that inhibits glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants . This compound is often used in agricultural biotechnology to develop herbicide-resistant crops.

准备方法

Synthetic Routes and Reaction Conditions

N-acetylphosphinothricin is synthesized through the acetylation of phosphinothricin using acetyl-CoA as the acetyl group donor. The reaction is catalyzed by the enzyme phosphinothricin acetyltransferase . This enzyme transfers the acetyl group from acetyl-CoA to phosphinothricin, resulting in the formation of N-acetylphosphinothricin .

Industrial Production Methods

Industrial production of N-acetylphosphinothricin involves the use of genetically modified microorganisms, such as Streptomyces viridochromogenes, which possess the gene encoding phosphinothricin acetyltransferase . These microorganisms are cultured under controlled conditions to produce the enzyme, which then catalyzes the acetylation reaction.

化学反应分析

Types of Reactions

N-acetylphosphinothricin undergoes various chemical reactions, including:

Acetylation: The primary reaction for its synthesis.

Hydrolysis: Can be hydrolyzed to release phosphinothricin.

Oxidation and Reduction: Limited information is available on its oxidation and reduction reactions.

Common Reagents and Conditions

Acetylation: Acetyl-CoA is the common reagent used in the presence of phosphinothricin acetyltransferase.

Hydrolysis: Typically involves aqueous conditions and may require acidic or basic catalysts.

Major Products

Acetylation: Produces N-acetylphosphinothricin.

Hydrolysis: Produces phosphinothricin and acetic acid.

科学研究应用

Agricultural Applications

1.1 Herbicide Use

Glufosinate-N-acetyl is primarily utilized as an herbicide in various agricultural settings. It is particularly effective against tough weeds such as morning glories and yellow nutsedge. The compound is applied during the early growth stages of crops for optimal effectiveness .

1.2 Transgenic Crop Development

The development of transgenic crops resistant to glufosinate has been a significant application area. For instance, the introduction of the phosphinothricin N-acetyltransferase (PAT) gene into crops has conferred resistance to glufosinate, allowing for selective weed control without harming the crop itself. Field trials have demonstrated that transgenic plants expressing this gene can withstand high doses of glufosinate without adverse effects on growth or yield .

| Transgenic Crop | Resistance Level | Field Performance |

|---|---|---|

| PAT11 | High | No change in agronomic performance under herbicide treatment |

Environmental Impact Studies

Research into the environmental effects of this compound has indicated that it can reduce the incidence of certain plant diseases due to its antibacterial and antifungal properties. Studies have shown that applying glufosinate can help manage disease pressure in crops by killing pathogens on contact .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of this compound. For example, developmental neurotoxicity studies have assessed the potential impacts on offspring from maternal exposure to glufosinate. Findings suggest that while there are observable effects on body weight and motor activity in offspring, these are within acceptable limits for agricultural use .

Case Study 1: Transgenic Soybean Development

A study demonstrated that soybean plants engineered with the PAT gene exhibited robust resistance to glufosinate application compared to non-transgenic counterparts. The transgenic plants maintained normal growth rates and yields even when treated with high levels of the herbicide.

Case Study 2: Weed Control Efficacy

In a comparative analysis, fields treated with this compound showed significantly lower weed biomass compared to untreated controls. This highlights its effectiveness as a weed management tool in various cropping systems.

作用机制

N-acetylphosphinothricin exerts its effects by inhibiting glutamine synthetase, an enzyme essential for nitrogen metabolism in plants . The acetylation of phosphinothricin reduces its inhibitory effect, allowing plants to survive in the presence of the herbicide. This mechanism is utilized in genetically modified crops to confer herbicide resistance .

相似化合物的比较

Similar Compounds

Phosphinothricin: The parent compound, used as a nonselective herbicide.

Glufosinate: A similar herbicide with a different mode of action.

Bialaphos: A tripeptide containing phosphinothricin, used as an antibiotic and herbicide.

Uniqueness

N-acetylphosphinothricin is unique due to its acetylated form, which reduces its herbicidal activity and allows for its use in developing herbicide-resistant crops. This property distinguishes it from other similar compounds that do not undergo acetylation .

生物活性

Glufosinate-N-acetyl (N-acetylglufosinate) is a derivative of glufosinate, a broad-spectrum herbicide widely used in agriculture. Understanding the biological activity of N-acetylglufosinate is crucial for assessing its efficacy, safety, and environmental impact. This article reviews recent research findings, case studies, and relevant data on the biological activity of N-acetylglufosinate, focusing on its metabolic pathways, effects on various organisms, and its role in herbicide resistance.

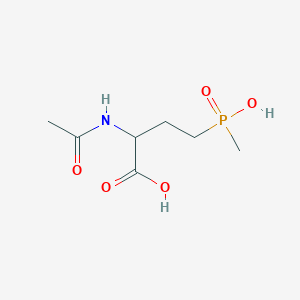

Chemical Structure and Properties

N-acetylglufosinate is chemically characterized as and is known for its role as a metabolite of glufosinate in plants. Its structure allows it to interact with biological systems similarly to glufosinate but with distinct properties that affect its biological activity.

The primary mechanism of action for glufosinate and its derivatives, including N-acetylglufosinate, is the inhibition of the enzyme glutamine synthetase (GS) . This inhibition disrupts nitrogen metabolism by preventing the conversion of ammonia and glutamate into glutamine, leading to an accumulation of toxic ammonia levels in plants.

- Inhibition Studies : Research indicates that N-acetylglufosinate does not inhibit GS in mammals significantly, which suggests a differential impact between plants and animals . In contrast, studies have shown that while glufosinate effectively inhibits GS in various plant species, N-acetylglufosinate has a reduced inhibitory effect, which may explain its lower phytotoxicity in genetically modified organisms designed to tolerate glufosinate .

Herbicide Resistance

N-acetylglufosinate plays a crucial role in the development of herbicide-resistant crops. For instance, transgenic plants expressing the phosphinothricin-N-acetyltransferase (PAT) gene can metabolize glufosinate into N-acetylglufosinate, thus detoxifying the herbicide and allowing for selective weed control without affecting the crop .

- Case Study : In a study involving resistant goosegrass biotypes (e.g., CS and AUS), it was observed that these biotypes exhibited higher levels of GS activity compared to susceptible strains when exposed to glufosinate stress. This suggests that metabolic pathways involving N-acetylglufosinate contribute to resistance mechanisms .

| Biotype | Initial GS Activity (U/g) | Activity After Glufosinate Stress (U/g) |

|---|---|---|

| NX (Susceptible) | 96.01 | 34.24 |

| CS (Resistant) | 110.21 | 48.15 |

| AUS (Resistant) | 89.88 | 22.47 |

Phloem Mobility

Research has demonstrated that N-acetylglufosinate exhibits significant phloem mobility in plants, allowing it to be transported effectively from application sites to other tissues such as flowers and seeds. This property is essential for its role as a chemical inducer in plant development .

Environmental Impact

The environmental persistence of N-acetylglufosinate raises concerns regarding its accumulation in agricultural systems. Studies have shown that residues can remain detectable in soil and water systems following herbicide application, potentially impacting non-target organisms .

- Analytical Methods : Recent advancements have led to the development of sensitive analytical methods for detecting glufosinate and its metabolites, including N-acetylglufosinate. These methods utilize derivatization techniques to enhance detection limits, ensuring accurate monitoring of residues in food products .

Toxicological Evaluations

Toxicological assessments indicate that N-acetylglufosinate has a lower toxicity profile compared to its parent compound glufosinate. Evaluations have shown no significant genotoxic or carcinogenic effects associated with N-acetylglufosinate exposure in mammals .

属性

IUPAC Name |

2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVQOWUYAAWBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873633 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73634-73-8 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-acetylphosphinothricin and its downstream effects?

A1: N-acetylphosphinothricin is a derivative of phosphinothricin (PT), a naturally occurring glutamate synthetase inhibitor. While N-acetylphosphinothricin itself doesn't directly inhibit this enzyme, its precursor, phosphinothricin, does. [, ] Glutamine synthetase is a key enzyme in nitrogen assimilation, converting glutamate and ammonia to glutamine. By inhibiting this enzyme, phosphinothricin disrupts nitrogen metabolism in plants and microorganisms, ultimately leading to cell death. []

Q2: How is N-acetylphosphinothricin synthesized in nature, and what is unique about its structure?

A2: N-acetylphosphinothricin is formed from its precursor 2-acetylamino-4-hydroxyphosphinylbutanoate (N-acetyldemethylphosphinothricin) through the action of a unique radical S-adenosyl-L-methionine, cobalamin-dependent methyltransferase enzyme called PhpK. This enzyme is found in the phosalacine producer Kitasatospora phosalacinea. [] This methylation step forms the only known carbon-phosphorus-carbon linkage found in nature. []

Q3: What is the role of nonribosomal peptide synthetases in the biosynthesis of molecules like N-acetylphosphinothricin?

A3: Nonribosomal peptide synthetases (NRPS) play a crucial role in assembling the peptide backbone of phosphinothricin tripeptide (PTT), which contains N-acetylphosphinothricin. [, ] Research suggests that the NRPS PhsA prefers to use N-acetylphosphinothricin rather than its demethylated precursor. [] This finding, along with the characterization of two other alanine-activating enzymes (PTTS II/III), points to a biosynthetic pathway where three separate peptide synthetases work together to create PTT. []

Q4: Are there analytical methods available to quantify N-acetylphosphinothricin and related compounds?

A4: While there aren't specific methods mentioned for N-acetylphosphinothricin itself, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for quantifying polar pesticides, including related compounds like glufosinate. [] These methods utilize modified extraction procedures and various stationary phases to achieve accurate and sensitive detection in complex matrices like plant-based foods. []

Q5: What are the potential applications of understanding the biosynthesis of N-acetylphosphinothricin?

A5: Deeper insights into the biosynthetic pathway of N-acetylphosphinothricin and related molecules like phosphinothricin tripeptide could lead to several advancements. [, , ] These include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。